![molecular formula C8H16N2O B2648347 N-[2-(pyrrolidin-1-yl)ethyl]acetamide CAS No. 116773-81-0](/img/structure/B2648347.png)

N-[2-(pyrrolidin-1-yl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(pyrrolidin-1-yl)ethyl]acetamide” is a chemical compound that contains a pyrrolidine ring. Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

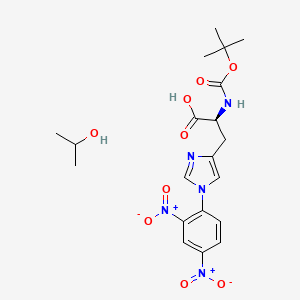

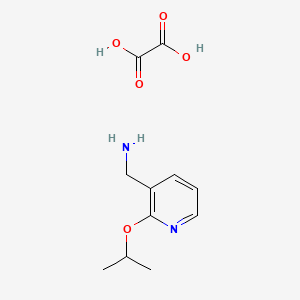

While specific synthesis methods for “N-[2-(pyrrolidin-1-yl)ethyl]acetamide” were not found, pyrrolidine derivatives can be synthesized through various methods. One common approach involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “N-[2-(pyrrolidin-1-yl)ethyl]acetamide” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is attached to an ethyl group, which is further connected to an acetamide group .Scientific Research Applications

- Applications :

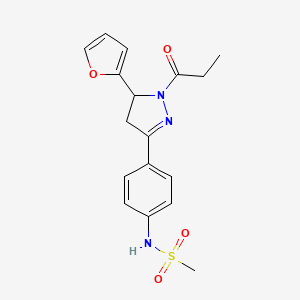

- Histone Deacetylase Inhibitors : Some 1,5-diarylpyrrolidin-2-ones selectively inhibit histone deacetylases 5 and 6, which play essential roles in gene expression regulation .

- Cannabinoid Receptor Modulation : Certain derivatives act as cannabinoid receptor 1 (CB1) modulators .

- Other Targets : They also show promise as cyclin-dependent kinase CDK2 inhibitors, tankyrase inhibitors, and more .

- Activity : It exhibits antioxidant activity, which is crucial for combating oxidative stress and related diseases .

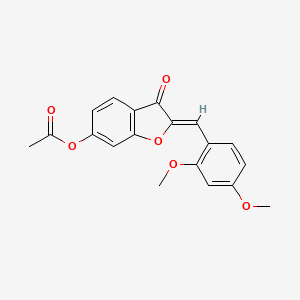

- Novel Derivatives : Some derivatives have demonstrated better anti-fibrosis activity than existing drugs on hepatic stellate cells (HSC-T6 cells) .

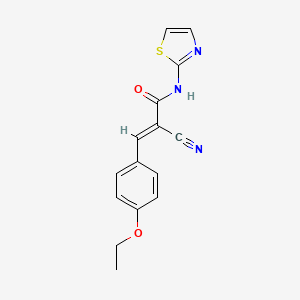

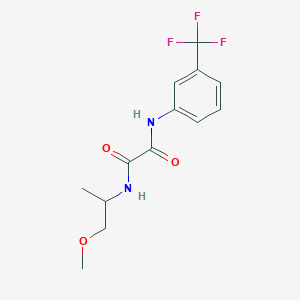

- Phenoxy Thiazoles : A series of phenoxy thiazoles, including derivatives of N-[2-(pyrrolidin-1-yl)ethyl]acetamide, were synthesized and screened for cytotoxic and anti-proliferative activity against multiple cancer cells .

γ-Lactam Synthesis

Antioxidant Properties

Anti-Fibrosis Activity

Cytotoxic and Anti-Proliferative Effects

Polycyclic Compound Synthesis

Future Directions

properties

IUPAC Name |

N-(2-pyrrolidin-1-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(11)9-4-7-10-5-2-3-6-10/h2-7H2,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSAXPAUNHTCBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(pyrrolidin-1-yl)ethyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2648268.png)

![ethyl 3-({[2-methyl-5-(1H-pyrazol-5-yl)-3-furyl]sulfonyl}amino)benzoate](/img/structure/B2648269.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)